molecular formula C8H11N3OS B1418356 2-(Pyridin-2-ylthio)propanohydrazide CAS No. 1171706-57-2

2-(Pyridin-2-ylthio)propanohydrazide

Cat. No. B1418356
M. Wt: 197.26 g/mol
InChI Key: ORFJQZUZIUPZSX-UHFFFAOYSA-N
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Description

2-(Pyridin-2-ylthio)propanohydrazide, also known as PTPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PTPH belongs to the class of thiosemicarbazones, which are known for their diverse biological activities. In

Scientific Research Applications

Antimycobacterial Activity

Research on derivatives of 2-(Pyridin-2-ylthio)propanohydrazide, specifically [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives, has demonstrated feable antimycobacterial activity against strains of Mycobacterium tuberculosis and Mycobacterium avium. The synthesis of these compounds and their biological activity underlines the potential for developing new antimycobacterial agents (Mamolo et al., 2001; Mamolo et al., 2002).

Molecular Conformers and Characterization

The synthesis and characterization of novel conformers, specifically (E)-2-(3-nitro-H-imidazo[1,2-a]pyridin-2-ylthio)-N'-benzylideneacetohydrazide derivatives, highlight the compound's potential in the study of molecular structures and conformations. This research not only adds to the understanding of N-acylhydrazones but also opens avenues for further studies in molecular dynamics and structural chemistry (Evrard et al., 2022).

Coordination Chemistry and Complex Formation

The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands, which share structural similarities with 2-(Pyridin-2-ylthio)propanohydrazide derivatives, have been explored for their use in creating luminescent lanthanide compounds and iron complexes. These complexes are of interest for biological sensing and studying unusual thermal and photochemical spin-state transitions, showcasing the compound's utility in developing advanced materials and sensors (Halcrow, 2005).

Catalytic and Surface Properties

The catalytic and surface properties of Yttrium Oxide generated from reactions involving pyridine derivatives, including those related to 2-(Pyridin-2-ylthio)propanohydrazide, were studied through the decomposition of 2-propanol. These studies reveal the substance's potential in catalysis and its interaction with various surfaces, indicating its usefulness in materials science and engineering (Hussein & Gates, 1998).

Antimicrobial and Antioxidant Activities

The compounds derived from 2-(Pyridin-2-ylthio)propanohydrazide have been evaluated for their antimicrobial and antioxidant activities, demonstrating potential in the development of new therapeutic agents. These studies provide a foundation for further research into the medicinal applications of these compounds (Rusnac et al., 2020).

properties

IUPAC Name

2-pyridin-2-ylsulfanylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS/c1-6(8(12)11-9)13-7-4-2-3-5-10-7/h2-6H,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFJQZUZIUPZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)SC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-ylthio)propanohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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